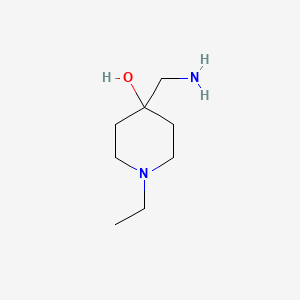

4-(Aminomethyl)-1-ethylpiperidin-4-ol

説明

4-(Aminomethyl)-1-ethylpiperidin-4-ol is a piperidine derivative featuring an aminomethyl group at position 4, an ethyl substituent at position 1, and a hydroxyl group at position 4.

特性

分子式 |

C8H18N2O |

|---|---|

分子量 |

158.24 g/mol |

IUPAC名 |

4-(aminomethyl)-1-ethylpiperidin-4-ol |

InChI |

InChI=1S/C8H18N2O/c1-2-10-5-3-8(11,7-9)4-6-10/h11H,2-7,9H2,1H3 |

InChIキー |

JQVGNYNZKLTMKF-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC(CC1)(CN)O |

製品の起源 |

United States |

科学的研究の応用

Antitumor Agents

The compound has been explored as a reactant in the synthesis of novel antitumor agents. For instance, it plays a role in optimizing the Novobiocin scaffold to produce effective anticancer compounds. This optimization process enhances the efficacy of existing drugs by modifying their chemical structure to improve interaction with biological targets .

Kinase Inhibitors

4-(Aminomethyl)-1-ethylpiperidin-4-ol has been utilized in the synthesis of several kinase inhibitors, including:

- CaMKII Inhibitors : These inhibitors target calcium/calmodulin-dependent protein kinase II, which is involved in various cellular processes including memory and learning.

- VEGFR and FGFR Kinase Inhibitors : These inhibitors are crucial for targeting vascular endothelial growth factor receptors and fibroblast growth factor receptors, which are implicated in tumor angiogenesis .

Neuropharmacology

The compound's structural features make it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of cognitive disorders .

Table 1: Summary of Applications

Case Study 1: Antitumor Activity

In a study focusing on the optimization of antitumor agents, researchers synthesized derivatives of 4-(Aminomethyl)-1-ethylpiperidin-4-ol that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications led to enhanced selectivity and potency compared to existing therapies.

Case Study 2: Kinase Inhibition

Another investigation highlighted the compound's role in developing selective inhibitors for the PI3K-AKT-mTOR signaling pathway. These inhibitors showed promise in preclinical models, indicating potential therapeutic benefits in cancer treatment .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

4-(Aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34 g/mol

- Key Features : The 2-phenylethyl substituent introduces aromaticity and increased lipophilicity compared to the ethyl group in the target compound.

- Synthesis : Synthesized via a reaction monitored by HPLC, yielding 130 g with 94.75% purity .

- Implications : The phenyl group may enhance membrane permeability but could reduce solubility in aqueous environments.

4-(2-Aminoethyl)-1,2,5-trimethyl-piperidin-4-ol

- Molecular Formula : C₁₀H₂₂N₂O

- Molecular Weight : 186.29 g/mol

- Properties: Hydrogen bond donors: 2 Hydrogen bond acceptors: 3 Calculated logP (lipophilicity): Likely higher than the target compound due to methyl groups .

4-(Aminomethyl)pyridine Derivatives

- Example: 4-(Aminomethyl)pyridine (C₆H₈N₂, MW 108.14 g/mol)

- Key Features : A pyridine ring instead of piperidine, introducing aromaticity and planar geometry.

- Biological Activity: Potentiates voltage-activated calcium currents (IBa) in dorsal root ganglion (DRG) neurons at 1–3 mM concentrations, surpassing the effects of 4-aminopyridine (4-AP) .

4-(Aminomethyl)-1-(n-butyl)piperidine

- Key Features : An n-butyl chain replaces the ethyl group, increasing hydrophobicity and possibly prolonging metabolic half-life.

- Implications : Longer alkyl chains may enhance blood-brain barrier penetration but reduce solubility .

Comparative Data Table

Research Implications and Gaps

- Biological Activity: While 4-(aminomethyl)pyridine derivatives show ion channel modulation , the target compound’s piperidine backbone and hydroxyl group may alter efficacy or selectivity.

- Synthetic Challenges : The ethyl and hydroxyl groups in the target compound may require specialized protecting strategies during synthesis, unlike the 2-phenylethyl analog’s straightforward route .

準備方法

Reductive Amination Route

One common approach involves reductive amination of a 4-hydroxypiperidine-4-carboxaldehyde or ketone intermediate with ethylamine or ethyl-substituted amines, followed by reduction to introduce the aminomethyl group.

- Step 1: Synthesis of 4-hydroxypiperidin-4-one as a key intermediate.

- Step 2: Reaction of the ketone with formaldehyde (for aminomethyl group) and ethylamine under reductive amination conditions using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

- Step 3: Purification by recrystallization or chromatography.

Nucleophilic Substitution on Halogenated Precursors

Another method uses halogenated piperidine derivatives:

- Step 1: Preparation of 1-ethyl-4-halopiperidin-4-ol (e.g., 4-chloro or 4-bromopiperidin-4-ol).

- Step 2: Nucleophilic substitution with a primary amine or ammonia to introduce the aminomethyl group at the 4-position.

- Step 3: Purification and isolation of the target compound.

This approach requires careful control of reaction temperature and solvent choice to optimize yield and minimize side reactions.

Industrial processes emphasize cost-effectiveness, purity, and scalability. For example, methods adapted from related piperidine derivatives synthesis often use:

- Catalytic hydrogenation: For reduction steps, employing catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

- Use of protecting groups: Such as Boc (tert-butoxycarbonyl) to protect the amine during intermediate steps, as described in related piperidine syntheses.

- Purification: Recrystallization from solvents like petroleum ether or ethyl acetate to achieve high purity.

| Preparation Step | Conditions/Details | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Reductive amination of ketone | NaBH4, formaldehyde, ethylamine, MeOH, 25-80°C | 70-85 | Recrystallization | Mild conditions, good selectivity |

| Nucleophilic substitution | 1-ethyl-4-chloropiperidin-4-ol, NH3, K2CO3, reflux | 60-75 | Column chromatography | Requires careful temperature control |

| Boc protection/deprotection | Boc2O, triethylamine, DCM, room temp; acid workup | 75-90 | Crystallization | Improves intermediate stability and purity |

| Catalytic hydrogenation | Pd/C, H2, ethanol, room temp to 50°C | 80-90 | Filtration, recrystall. | Used in reduction of intermediates to target amine |

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and determine endpoint, typically with petroleum ether/ethyl acetate (10:1 v/v) as solvent system.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point Determination: Used to assess purity of crystalline products.

- Recrystallization: Commonly used for purification, improving product purity to >95%.

- The preparation of 4-(Aminomethyl)-1-ethylpiperidin-4-ol leverages well-established synthetic organic chemistry techniques, particularly reductive amination and nucleophilic substitution.

- Use of protecting groups like Boc can enhance yield and purity in multi-step syntheses.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence product yield and purity.

- Purification via recrystallization and chromatographic methods is essential for isolating the target compound with high purity.

- Analytical techniques including TLC, NMR, and MS are indispensable for reaction monitoring and product verification.

The preparation of 4-(Aminomethyl)-1-ethylpiperidin-4-ol is well-documented through various synthetic routes that balance efficiency, cost, and purity. Reductive amination of ketone intermediates and nucleophilic substitution on halogenated piperidines are the principal methods. Industrial scalability is supported by methods incorporating catalytic hydrogenation and protecting group strategies. Careful control of reaction parameters and purification techniques ensures the production of high-quality material suitable for pharmaceutical and chemical research applications.

Q & A

Q. What documentation is required for using 4-(Aminomethyl)-1-ethylpiperidin-4-ol in preclinical studies?

- Methodological Answer : Submit Institutional Animal Care and Use Committee (IACUC) protocols detailing dosing, endpoints, and humane endpoints. Include SDS, Certificate of Analysis (CoA), and stability data. For human cell lines, comply with IRB guidelines (e.g., informed consent for primary cells). Maintain records per FDA 21 CFR Part 58 (GLP) or OECD principles .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。